molecular formula C8H5FIN B6233654 2-(4-fluoro-2-iodophenyl)acetonitrile CAS No. 70931-60-1

2-(4-fluoro-2-iodophenyl)acetonitrile

Cat. No.: B6233654
CAS No.: 70931-60-1
M. Wt: 261.03 g/mol
InChI Key: YKARYCZNSIRPKO-UHFFFAOYSA-N
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Description

2-(4-fluoro-2-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5FIN. It is characterized by the presence of a fluoro group and an iodo group attached to a phenyl ring, along with an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

70931-60-1

Molecular Formula

C8H5FIN

Molecular Weight

261.03 g/mol

IUPAC Name

2-(4-fluoro-2-iodophenyl)acetonitrile

InChI

InChI=1S/C8H5FIN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2

InChI Key

YKARYCZNSIRPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)CC#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2-iodophenyl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-fluoro-2-iodobenzene.

    Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.

    Optimized Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification: Employing purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-2-iodophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles, such as amines or thiols, can be used in substitution reactions under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the fluoro or iodo groups.

Scientific Research Applications

2-(4-fluoro-2-iodophenyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2-iodophenyl)acetonitrile depends on its specific application. In general, the compound may interact with molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and iodo groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)acetonitrile: Lacks the iodo group, which affects its reactivity and applications.

    2-(4-iodophenyl)acetonitrile: Lacks the fluoro group, resulting in different chemical properties.

    2-(4-chloro-2-iodophenyl)acetonitrile: Contains a chloro group instead of a fluoro group, leading to variations in reactivity.

Uniqueness

2-(4-fluoro-2-iodophenyl)acetonitrile is unique due to the presence of both fluoro and iodo groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

2-(4-fluoro-2-iodophenyl)acetonitrile is a compound of growing interest in medicinal and biological chemistry due to its unique structural properties and potential applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a phenyl ring substituted with both fluorine and iodine atoms, along with a nitrile functional group. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

PropertyDetails
Molecular FormulaC9H6F I N
Molecular Weight239.06 g/mol
Functional GroupsFluoro, Iodo, Nitrile
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluoro and iodo substituents can enhance binding affinity and modulate the compound's reactivity, allowing it to influence various cellular processes.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, potentially altering signal transduction pathways.

Biological Activity Studies

Recent studies have explored the potential therapeutic applications of this compound across various biological contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

  • Case Study : A study reported that this compound showed an IC50 value of less than 10 µM against Burkitt's lymphoma cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like fludarabine phosphate .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the levels of pro-inflammatory cytokines.

  • Research Findings : In a comparative study, compounds similar to this compound were shown to inhibit COX-2 activity with IC50 values ranging from 0.02–0.04 µM, suggesting potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
2-(4-fluorophenyl)acetonitrileLacks iodine; different reactivityLower anticancer activity
2-(4-iodophenyl)acetonitrileLacks fluorine; altered bindingModerate anti-inflammatory effects
2-(4-chloro-2-iodophenyl)acetonitrileContains chlorine; distinct propertiesVariable activity

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